2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
Description
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c13-10-3-1-2-4-11(10)20(16,17)15-7-9(8-15)18-12-14-5-6-19-12/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZZLNGFWNNARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Azetidin-3-yloxy Group: The azetidin-3-yloxy group can be introduced through a nucleophilic substitution reaction involving azetidin-3-ol and an appropriate leaving group.
Attachment of the 2-Chlorophenylsulfonyl Group: The final step involves the sulfonylation of the thiazole derivative with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SO₂-N-) in the compound undergoes nucleophilic substitution due to the electron-withdrawing nature of the sulfonyl group. Key findings include:
-
Reaction with Amines : The sulfonamide reacts with primary/secondary amines (e.g., hydrazine, alkylamines) in polar aprotic solvents (DMF, DCM) under basic conditions (Et₃N, NaHCO₃) to form substituted sulfonamides.
-
Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the sulfonamide bond, producing 2-chlorobenzenesulfonic acid and 3-(thiazol-2-yloxy)azetidine .
Ring-Opening Reactions of the Azetidine Ring
The strained 3-membered azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:
-
Acid-Catalyzed Ring Opening : In HCl/MeOH, the azetidine ring opens to form 3-(thiazol-2-yloxy)propane-1,2-diol and releases SO₂ gas (confirmed by FTIR) .
-
Nucleophilic Attack : Reaction with NaN₃ in DMF at 100°C generates 1-azido-3-(thiazol-2-yloxy)propane , useful for click chemistry applications .
Functionalization of the Thiazole Ring
The thiazole moiety participates in electrophilic substitution and coupling reactions:
-
Bromination : Reaction with NBS (N-bromosuccinimide) in CCl₄ introduces a bromine atom at the 5-position of the thiazole ring, forming 5-bromo-2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole (Yield: 65%) .
-
Suzuki Coupling : Pd(PPh₃)₄-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid) produces biaryl derivatives (e.g., 5-phenyl-2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole ) .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Oxadiazole Formation : Reaction with POCl₃ and aromatic acids (e.g., benzoic acid) at reflux forms 1,3,4-oxadiazole derivatives via intramolecular cyclization (Yield: 57–75%) .
-
Triazole Synthesis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol generates 1,2,3-triazole-linked hybrids (IC₅₀: 1.8 µM in cytotoxicity assays) .
Oxidation and Reduction Reactions
-
Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiazole sulfur to a sulfoxide (2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole 1-oxide ) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering bioactivity (e.g., enhanced antimicrobial properties) .
Mechanistic Insights
Scientific Research Applications
2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole has several scientific research applications, including:
Medicinal Chemistry: Thiazole derivatives are known for their potential as antimicrobial, antifungal, antiviral, and anticancer agents.
Biological Studies: The compound can be used in studies to understand its mechanism of action and its effects on biological systems.
Industrial Applications: Thiazole derivatives are used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Interacting with DNA/RNA: The compound may bind to DNA or RNA, interfering with replication and transcription processes.
Modulating Receptor Activity: It may interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Key Structural Features:
- Core Heterocycle : The thiazole ring (one sulfur, one nitrogen) contrasts with triazoles (three nitrogens, e.g., 1,2,4-triazole derivatives ) and thiadiazoles (two sulfurs, one nitrogen, e.g., 1,4-benzodioxine-based thiadiazoles ). Thiazoles exhibit moderate aromaticity and electron-withdrawing properties, influencing binding to enzymes like cyclooxygenase or cytochrome P450.
- Substituents : The 2-chlorophenylsulfonyl group distinguishes it from analogs with unsubstituted phenyl or 3-chlorophenyl groups. The sulfonyl group enhances polarity (lower LogP ~2.1 inferred from similar compounds ), while the 2-chloro position may sterically hinder meta-substituted targets.
- Linker : The ether bridge between azetidine and thiazole offers flexibility compared to rigid carbamate or amide linkers in related compounds.
Table 1: Structural and Electronic Comparison
Pharmacological and Physicochemical Profiles
- Bioactivity : The target compound’s azetidine-thiazole scaffold may enhance kinase inhibition compared to triazoles (broad-spectrum antimicrobials ) or benzodioxine-thiadiazoles (antifungal ). The 2-chlorophenyl group could improve selectivity for cancer-related targets like EGFR.
- Solubility : The sulfonyl group increases aqueous solubility (LogP ~2.1) versus benzodioxine-thiadiazoles (LogP ~3.0 ), aiding bioavailability.
- Metabolic Stability : Azetidine’s strain may reduce hepatic clearance compared to five-membered rings in triazoles.
Challenges and Limitations
Q & A
Q. What are the standard synthetic protocols for 2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole?
The synthesis typically involves three key steps: (1) sulfonylation of an azetidine precursor using 2-chlorobenzenesulfonyl chloride, (2) functionalization of the azetidine ring at the 3-position, and (3) coupling with a thiazole moiety via nucleophilic substitution or Mitsunobu reaction. Critical parameters include temperature control (0–5°C for sulfonylation), solvent selection (e.g., DMF for coupling), and purification via column chromatography or recrystallization .
Q. Which spectroscopic methods are employed for structural characterization of this compound?
Nuclear magnetic resonance (NMR; ¹H, ¹³C, and 2D techniques) resolves connectivity of the azetidine, sulfonyl, and thiazole groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₂H₁₀ClN₂O₃S₂; calc. 348.79). X-ray crystallography may validate stereochemistry and intermolecular interactions, particularly for the sulfonyl-azetidine linkage .
Q. How is solubility and stability assessed under experimental conditions?
Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via gravimetric analysis. Stability studies use accelerated degradation tests under UV light, heat (40–60°C), and varying pH (1–13), with HPLC monitoring degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling the azetidine and thiazole moieties?
Design of Experiments (DoE) approaches, such as factorial design, assess variables like catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling), solvent polarity (THF vs. acetonitrile), and temperature. Reaction progress is tracked via TLC or in situ IR. For example, copper-catalyzed click chemistry improved yields (from 45% to 78%) in analogous thiazole-azetidine systems .
Q. What computational strategies predict biological target interactions for this compound?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to sulfotransferases or kinases. Pharmacophore mapping identifies critical interactions: sulfonyl oxygen hydrogen bonds and thiazole π-π stacking with aromatic residues. Free energy calculations (MM-PBSA) validate affinity predictions .
Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo) be resolved?
Discrepancies may arise from poor bioavailability or metabolic instability. Solutions include:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance membrane permeability.
- Metabolic profiling : LC-MS/MS identifies metabolites in hepatic microsomes.
- PK/PD modeling : Correlate plasma concentration-time curves with efficacy in animal models .
Q. What analytical techniques distinguish regioisomers in sulfonylation or thiazole coupling?
Q. How do substituent variations on the phenyl ring affect reactivity and bioactivity?
Comparative studies with 3-chloro-4-fluorophenyl analogs show:
- Electron-withdrawing groups (e.g., -NO₂) enhance sulfonylation rates (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for -OCH₃).
- Hydrophobic substituents (e.g., -CF₃) improve IC₅₀ values (e.g., 1.2 µM vs. 8.7 µM in kinase inhibition) by increasing target binding entropy .
Methodological Guidance for Data Contradictions
Q. How to address inconsistent cytotoxicity data across cell lines?
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate purity.
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for azetidine ring closure (>95% conversion) and sulfonylation (residual chloride <0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
